6-Iodoquinazoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Iodoquinazoline derivatives has been reported in several studies . For instance, one study described the design and synthesis of 15 new 1-alkyl-6-iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors . Another study reported the synthesis of 4-chloro-6-iodoquinazoline .Molecular Structure Analysis

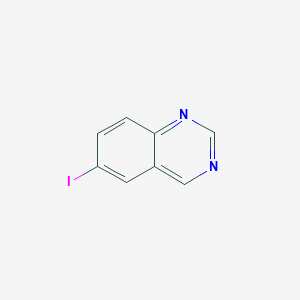

The molecular structure of 6-Iodoquinazoline consists of a quinazoline core with an iodine atom at the 6-position . The structure of this compound has been confirmed using spectral data .Chemical Reactions Analysis

6-Iodoquinazoline can undergo various chemical reactions. For example, it can be used as a starting material for the synthesis of other compounds . In one study, amination of 4-chloro-2-(furan-2-yl)-6-iodoquinazoline with isopropylamine in propan-2-ol followed by Suzuki-Miyaura cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazoline with arylboronic acids in the presence of palladium acetate and potassium carbonate in aqueous dioxane under reflux was reported .Physical And Chemical Properties Analysis

6-Iodoquinazoline has a boiling point of 329.1°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antimicrobial Activities

6-Iodoquinazoline: derivatives have been synthesized and tested for their antimicrobial properties. A study documented the creation of thirteen new quinazoline-based Schiff bases, which were evaluated against selected microbial strains . Notably, compounds containing 6-Iodoquinazoline exhibited significant antibacterial and antifungal activities , particularly against Bacillus subtilis and Staphylococcus aureus . The compound’s effectiveness against these pathogens highlights its potential as a candidate for developing new antimicrobial agents.

Anticancer Agents via PI3Kα Inhibition

Research has shown that derivatives of 6-Iodoquinazoline can act as potent anticancer agents by inhibiting the PI3Kα signaling pathway . This pathway is often associated with tumorigenesis and poor prognosis in cancer patients. The derivatives designed in the study demonstrated submicromolar inhibitory activity against various tumor cell lines, suggesting that 6-Iodoquinazoline could be a valuable scaffold for developing new cancer therapies.

Dual Targeting of EGFR and VEGFR-2

The design and synthesis of 1-alkyl-6-iodoquinazoline derivatives have been explored for their anticancer activities, specifically targeting EGFR and VEGFR-2 . These receptors are critical in cancer cell proliferation and angiogenesis. The study’s findings indicate that these derivatives could serve as a basis for new cancer treatments that target multiple pathways simultaneously.

Quorum Sensing Inhibitors

6-Iodoquinazoline compounds have been investigated for their role in disrupting quorum sensing systems in bacteria . Quorum sensing is a communication mechanism that bacteria use to coordinate group behaviors, including biofilm formation and virulence. By inhibiting this system, 6-Iodoquinazoline derivatives could prevent the development of antibiotic resistance and reduce the severity of infections.

Biofilm Disruption

Related to their quorum sensing inhibition, 6-Iodoquinazoline derivatives may also disrupt biofilm formation . Biofilms are protective layers that bacteria create to shield themselves from antibiotics and the host immune system. Disrupting biofilm formation can enhance the effectiveness of existing antibiotics and support the treatment of chronic bacterial infections.

Antifungal Applications

The antifungal activities of 6-Iodoquinazoline derivatives against filamentous fungi such as Aspergillus fumigatus and Syncephalastrum racemosum have been noted . These fungi can cause serious infections, especially in immunocompromised individuals. The ability of 6-Iodoquinazoline to inhibit their growth suggests its use in treating fungal infections.

Cell Cycle Arrest and Apoptosis Induction

Some 6-Iodoquinazoline derivatives have been found to induce cell cycle arrest at the G2/M phase and promote cell apoptosis in cancer cells . This action is crucial for controlling the unregulated cell division characteristic of cancer. The induction of apoptosis, in particular, is a desirable effect in cancer treatment, as it leads to the programmed death of cancer cells.

Lipid Kinase Inhibition

Beyond the PI3Kα pathway, 6-Iodoquinazoline derivatives may have broader applications in inhibiting other lipid kinases involved in cellular signaling . This could have implications for treating diseases where lipid kinase signaling is dysregulated, offering a new avenue for therapeutic intervention.

Mecanismo De Acción

Target of Action

6-Iodoquinazoline primarily targets two key receptors: the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .

Mode of Action

6-Iodoquinazoline interacts with its targets by binding to the active sites of EGFR and VEGFR-2 . This binding inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by 6-Iodoquinazoline affects multiple biochemical pathways. The most significant of these is the disruption of the VEGF-induced response regulation in endothelial cells, which leads to decreased microvascular permeability in solid tumors . This disruption prevents the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis .

Pharmacokinetics

These studies suggest that such compounds may have good bioavailability and low toxicity, making them potential candidates for further development as anticancer drugs .

Result of Action

The result of 6-Iodoquinazoline’s action is the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth . For example, one derivative of 6-Iodoquinazoline demonstrated high anticancer activity against HepG2, MCF-7, HCT116, and A549 cancer cell lines .

Safety and Hazards

6-Iodoquinazoline is associated with certain safety hazards. It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H332-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDQJLSUDXUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700830 | |

| Record name | 6-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoquinazoline | |

CAS RN |

848841-54-3 | |

| Record name | 6-Iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic approaches to obtain 6-Iodoquinazoline derivatives?

A: 6-Iodoquinazoline derivatives can be synthesized using various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at different positions of the quinazoline core. For instance, sequential Sonogashira/Suzuki-Miyaura reactions, bis-Sonogashira reactions, and successive Sonogashira/Stille reactions have been successfully employed to prepare unsymmetrical polycarbo-substituted quinazolines. [] Importantly, studies indicate that cross-coupling reactions on 6-iodoquinazoline derivatives preferentially occur at the Csp2-I bond due to its higher reactivity compared to the C-Cl bond. [] Another approach involves the reaction of 5-iodo-2-aminobenzonitrile with 3-chloro-4-(3-fluorophenyl-methoxy) aniline in the presence of glacial acetic acid, which avoids the use of harsh reagents like thionyl chloride or phosphorus oxychloride. []

Q2: How does the structure of 6-iodoquinazoline derivatives influence their anticancer activity?

A: Research suggests that introducing specific N-alkyl substituents to the 6-iodoquinazoline scaffold can significantly enhance their anticancer activity. This effect is attributed to the potential of these derivatives to act as dual inhibitors of VEGFR-2 and EGFR, crucial targets for cancer therapy. [] Specifically, compounds with specific alkyl chains at the N1 position showed remarkable potency against various cancer cell lines, including HepG2, MCF-7, HCT116, and A549. [] Further investigations revealed that these compounds exhibited potent inhibitory activity against VEGFR-2, EGFRT790M, and EGFRWT, indicating their potential as promising anticancer agents. []

Q3: Beyond anticancer activity, have any other biological applications been explored for 6-iodoquinazoline derivatives?

A: Yes, research has also explored the antimicrobial potential of 6-iodoquinazoline derivatives. By introducing various acyclic or heterocyclic moieties to the 2-position of the 2-(4-chlorophenyl)-6-iodoquinazoline scaffold, scientists have synthesized compounds with promising activity against Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. [] This highlights the versatility of the 6-iodoquinazoline core as a starting point for developing novel therapeutic agents with diverse biological activities.

Q4: What spectroscopic techniques are commonly employed to characterize 6-iodoquinazoline derivatives?

A: UV-Vis and emission spectroscopy are essential tools for investigating the photophysical properties of 6-iodoquinazoline derivatives, particularly the impact of substituents on intramolecular charge transfer. [] These techniques, often combined with density functional theory calculations, help to elucidate the relationship between structure, electronic properties, and potential applications in areas like organic electronics and photonics. [] Furthermore, standard characterization techniques such as NMR spectroscopy and mass spectrometry are routinely used to confirm the identity and purity of synthesized 6-iodoquinazoline derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)

![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)

![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)